

Nucleophilic Attack on 5-Phenylmeldrum's Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione

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This in-depth technical guide provides a comprehensive overview of the nucleophilic attack on 5-Phenylmeldrum's Acid and its derivatives, with a particular focus on the Michael addition to 5-arylmethylidene Meldrum's acids. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, known for the high acidity of its C-5 methylene protons and the susceptibility of its carbonyl groups to nucleophilic attack.^{[1][2][3]} Substitution at the C-5 position, particularly with an aryl group, creates a valuable scaffold for further functionalization. 5-Arylmethylidene Meldrum's acids, which are derivatives of 5-Phenylmeldrum's Acid, are potent Michael acceptors, readily undergoing conjugate addition with a variety of nucleophiles. This reactivity opens avenues for the synthesis of complex molecules with potential biological activity.^{[4][5][6]}

This guide will delve into the mechanism of nucleophilic attack, provide detailed experimental protocols for key reactions, and present quantitative data for the resulting products.

Reaction Mechanism: Michael Addition to 5-Arylmethylidene Meldrum's Acid

The primary mode of nucleophilic attack on 5-arylmethylidene Meldrum's acids is a Michael-type conjugate addition. In this reaction, a nucleophile adds to the β -carbon of the α,β -unsaturated system, leading to the formation of a stable enolate intermediate which is subsequently protonated.

The general mechanism is as follows:

- Nucleophilic Attack: The nucleophile attacks the electrophilic β -carbon of the arylmethylidene group.
- Enolate Formation: The π -electrons of the double bond shift to the α -carbon, and subsequently onto the dicarbonyl system of the Meldrum's acid, forming a resonance-stabilized enolate.
- Protonation: The enolate is protonated, typically by a protic solvent or during aqueous workup, to yield the final Michael adduct.

Caption: Generalized mechanism of Michael addition to 5-benzylidene Meldrum's acid.

Experimental Protocols

Synthesis of 5-Arylmethylidene Meldrum's Acid Derivatives

A common route to synthesize the starting 5-arylmethylidene Meldrum's acid is through a Knoevenagel condensation between Meldrum's acid and an appropriate aromatic aldehyde.

General Procedure for Knoevenagel Condensation:[1]

- Dissolve Meldrum's acid (1.0 eq) in a suitable solvent (e.g., methanol).
- Add the corresponding aromatic aldehyde (1.0 eq) to the solution.
- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure to yield the crude product, which can be further

purified if necessary.

Michael Addition of N,N'-Diphenyldithiomalondiamide to Arylmethylidene Meldrum's Acids

This section details the experimental protocol for the Michael addition of N,N'-diphenyldithiomalondiamide to various 5-arylmethylidene Meldrum's acids.[\[7\]](#)

General Procedure:[\[7\]](#)

- To a solution of the respective 5-arylmethylidene Meldrum's acid (1.0 eq) and N,N'-diphenyldithiomalondiamide (1.0 eq) in anhydrous acetone, add an excess of a suitable base (e.g., N-methylmorpholine or triethylamine).
- The reaction mixture is then either stirred at room temperature or refluxed for a specified time.
- The progress of the reaction is monitored by TLC.
- Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and washed with appropriate solvents (e.g., acetone and light petroleum).

Quantitative Data

The following tables summarize the yields and characterization data for the Michael addition products of N,N'-diphenyldithiomalondiamide with various 5-arylmethylidene Meldrum's acids.

Table 1: Yields of Michael Adducts[\[7\]](#)

Entry	Aryl Group (Ar)	Base	Reaction Conditions	Product	Yield (%)
1	4-NO ₂ C ₆ H ₄	Et ₃ N	Reflux, acetone	15a'	34
2	4-NO ₂ C ₆ H ₄	N- methylmorph oline	Room temp, acetone	15a	56
3	2-NO ₂ C ₆ H ₄	N- methylmorph oline	Room temp, acetone	15b	-
4	2-ClC ₆ H ₄	N- methylmorph oline	Room temp, acetone	15c	-

Note: Yields for entries 3 and 4 were not explicitly provided in the source but the formation of the products was confirmed.

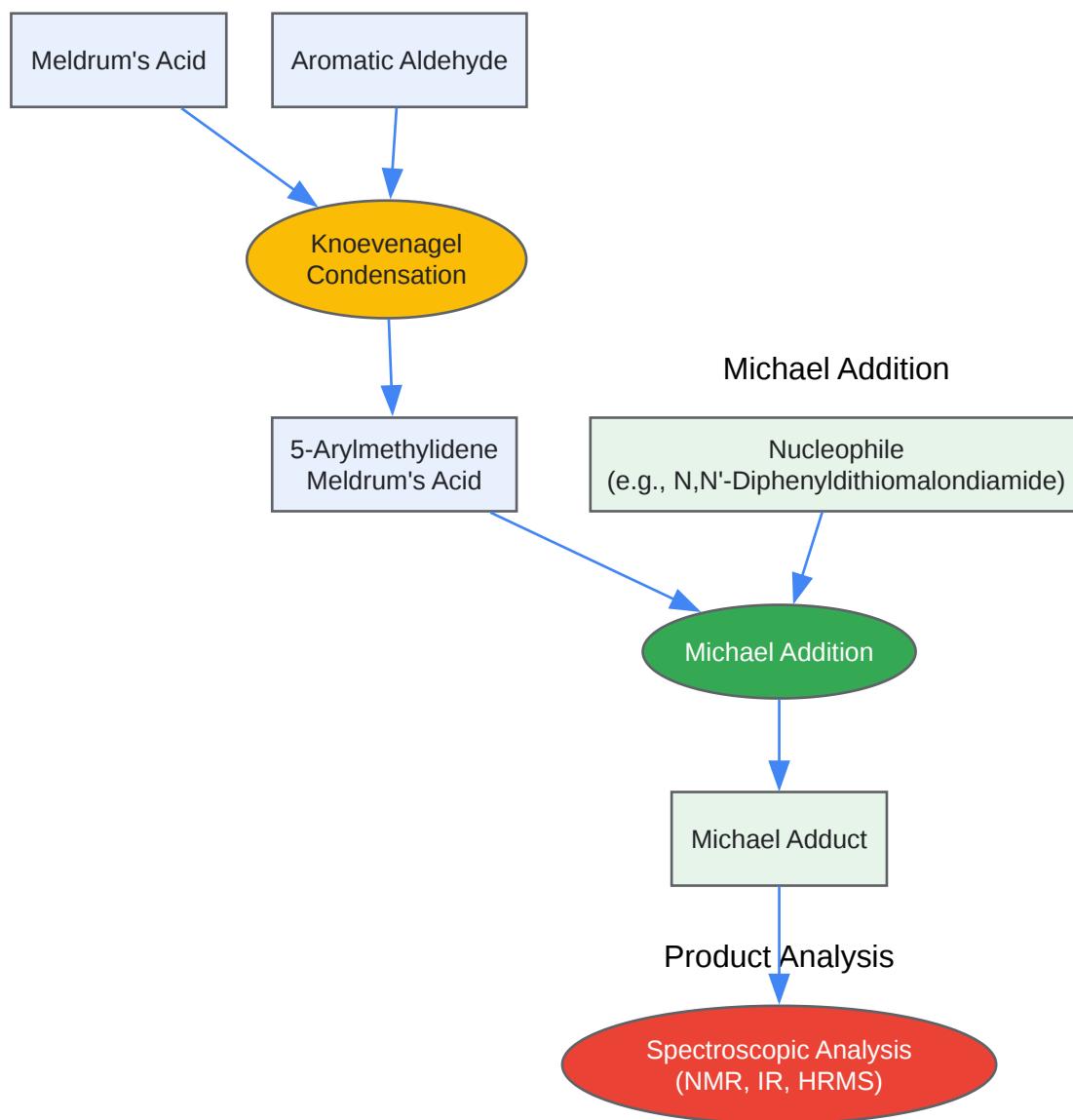
Table 2: Selected Spectroscopic Data for Michael Adduct 15a[7]

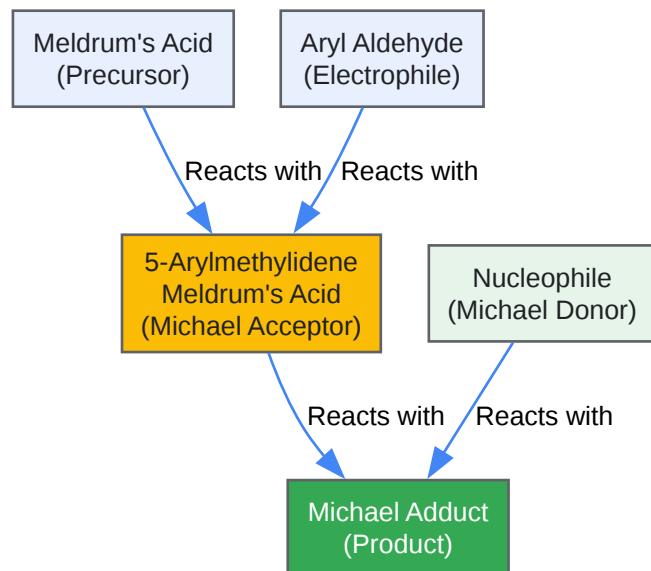
Data Type	Value
¹ H NMR (400 MHz, DMSO-d ₆), δ (ppm)	1.15 (t, 9H), 1.27–1.31 (m, 6H), 3.07 (q, 6H), 5.27 (d, 1H), 5.95 (d, 1H), 7.15 (t, 1H), 7.21 (t, 1H), 7.26–7.31 (m, 2H), 7.36–7.40 (m, 2H), 7.55 (d, 2H), 7.80–7.84 (m, 4H), 7.98 (d, 2H), 8.86 (br s, 1H), 10.89 (s, 1H), 11.96 (s, 1H)
¹³ C NMR (101 MHz, DMSO-d ₆), δ (ppm)	25.6, 25.9, 42.6, 45.2, 52.6, 63.5, 71.3, 74.9, 99.8, 122.1, 123.0, 123.3, 125.8, 126.0, 128.28, 128.34, 129.5, 139.4, 139.6, 144.9, 152.5, 164.8, 197.0, 198.8
FTIR, ν _{max} (cm ⁻¹)	3175, 2987, 2863 (N–H, C–H); 1516 (NO ₂ asym); 1346 (NO ₂ sym)
HRMS (ESI) m/z	Calculated for C ₃₄ H ₄₁ N ₄ O ₆ S ₂ [M + H] ⁺ : 665.2468; Found: 665.2466

Logical Relationships and Workflows

The following diagrams illustrate the key logical relationships and experimental workflows described in this guide.

Synthesis of Starting Material





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